2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and nucleophilic substitutions . The reaction progress was often monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide was found to have a melting point of 210–214 °C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some compounds related to the thiazole ring have been found to have significant analgesic (pain-relieving) and anti-inflammatory activities . This makes them potential candidates for the development of new pain and inflammation management drugs .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . For example, they have been found to be effective against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . This means they could potentially be used in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective activity . This means they could potentially be used in the treatment of neurological disorders.
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications. For instance, benzothiazole derivatives have been studied for their anti-tubercular activities , suggesting potential therapeutic applications for this class of compounds.
properties
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-8-4-3-5-11-12(8)18-15(24-11)19-13(21)10-6-17-16-20(14(10)22)7-9(2)23-16/h3-7H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUFJOUXVKOVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN=C4N(C3=O)C=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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